1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a benzimidazole moiety, an azetidine ring, and a fluorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling with Fluorophenoxy Group: The final step involves coupling the benzimidazole-azetidine intermediate with a fluorophenoxy ethanone derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole and azetidine moieties can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBPBSFMRJWEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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